Testosterone decanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERVHLCXUMDOT-MPZZESAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046198 | |
| Record name | Testosterone decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5721-91-5 | |
| Record name | Testosterone, decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Testosterone decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone decanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | 5721-91-5 | |
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| Record name | Testosterone decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |
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| Record name | 17β-hydroxyandrost-4-en-3-one decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.752 | |
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| Record name | TESTOSTERONE DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJW60LAO6S | |
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Synthesis and Esterification Chemistry of Testosterone Decanoate
Synthetic Methodologies for Testosterone (B1683101) Esterification
The synthesis of testosterone decanoate (B1226879) primarily involves the esterification of the 17β-hydroxyl group of the testosterone molecule. Various methods have been developed to achieve this transformation, ranging from classical chemical routes to more modern, environmentally benign techniques.
Classical Acylation Approaches to Testosterone Decanoate Synthesis
Classical acylation methods are foundational in the synthesis of testosterone esters, including this compound. These approaches typically employ an activated form of decanoic acid, such as an acyl chloride or anhydride, to react with the hydroxyl group of testosterone. semanticscholar.org
A common procedure involves dissolving testosterone in a suitable dry solvent like dichloromethane. semanticscholar.org To neutralize the hydrochloric acid generated during the reaction, a base such as triethylamine (B128534) (Et3N) or pyridine (B92270) is added. semanticscholar.org A catalyst, frequently 4-(dimethylamino)pyridine (DMAP), is also introduced to accelerate the acylation process. semanticscholar.org The mixture is often cooled before the dropwise addition of the acyl chloride, in this case, decanoyl chloride, which is also dissolved in a dry solvent. semanticscholar.org After the addition is complete, the reaction is typically stirred for an extended period at room temperature to ensure completion. semanticscholar.org
While effective, these classical methods have drawbacks, including the use of hazardous reagents and the generation of significant chemical waste. semanticscholar.orgresearchgate.net The purification of the final product often requires column chromatography to separate the desired ester from unreacted starting materials and byproducts. semanticscholar.org
A patent describes a method where testosterone is reacted with capric acid in chloroform, using DMAP as a catalyst and N,N'-diisopropylcarbodiimide (DIC) as a dehydrating agent. The reaction proceeds for 5 hours at a temperature of 5-35°C. google.com
Catalytic Esterification Methods for this compound
To address the limitations of classical methods, research has focused on developing more efficient and environmentally friendly catalytic systems. These methods often utilize solid-supported catalysts that can be easily recovered and reused.
One such approach employs a polymer-supported tosylic acid catalyst for the esterification of testosterone. semanticscholar.org In a representative procedure, testosterone is dissolved in a minimal amount of a solvent like dichloromethane, and the acyl chloride (decanoyl chloride) and the immobilized p-TsOH catalyst are added. semanticscholar.org The reaction is then stirred for 24 hours at room temperature. semanticscholar.org This catalytic method demonstrates the potential for simplifying the work-up process and reducing waste. semanticscholar.org
Another catalytic approach involves the use of DMAP in combination with a dehydrating agent like N,N'-diisopropylcarbodiimide (DIC). google.com DMAP is a highly effective acylation catalyst that functions by forming a reactive acylpyridinium intermediate, thereby lowering the activation energy of the reaction. Research on similar testosterone esters has shown that even small amounts of DMAP can lead to high product purity.
Solvent-Free Esterification Techniques in this compound Production
A significant advancement in the synthesis of testosterone esters is the development of solvent-free reaction conditions, often assisted by microwave irradiation. semanticscholar.org These "green chemistry" approaches aim to minimize environmental impact by eliminating the need for hazardous organic solvents. semanticscholar.orgresearchgate.net
In a solvent-free method for synthesizing this compound, testosterone is directly mixed with an excess of the acylating agent (decanoyl chloride) and a recyclable, heterogeneous polymer-supported tosylic acid catalyst. semanticscholar.org The reaction is then subjected to microwave irradiation for a very short duration, typically around 2.5 minutes. semanticscholar.orgresearchgate.net This rapid, microwave-assisted process can lead to high yields of the desired ester without the need for a traditional work-up procedure involving liquid-liquid extractions. semanticscholar.org The catalyst can also be recovered and reused for subsequent reactions, further enhancing the sustainability of the process. semanticscholar.orgresearchgate.net
Optimization of Reaction Parameters in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and environmental impact. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants and catalysts. semanticscholar.org
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane and ethyl acetate (B1210297) are commonly used due to their suitable polarity and relative inertness. Ethyl acetate is considered a less toxic alternative and can simplify the post-reaction separation process. However, the trend is moving towards solvent-free conditions to enhance the environmental profile of the synthesis. semanticscholar.org
Temperature Control: Reaction temperature plays a significant role in the esterification process. While elevated temperatures can increase the reaction rate, they also carry the risk of promoting the formation of unwanted byproducts. For many testosterone ester syntheses, moderate temperatures, in the range of 25–50°C, are often found to provide a good balance between reaction speed and selectivity. In classical acylation, the reaction may be initiated at a low temperature (0-5°C) and then allowed to proceed at room temperature (25°C). semanticscholar.org Microwave-assisted synthesis, on the other hand, utilizes higher temperatures (e.g., 100°C) for very short periods to drive the reaction to completion rapidly. semanticscholar.org
Reactant and Catalyst Ratios: The stoichiometry of the reactants and the amount of catalyst are critical for achieving high conversion rates. In classical methods, a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of testosterone. semanticscholar.org The amount of catalyst, such as DMAP or polymer-supported tosylic acid, is typically a small fraction of the molar quantity of the limiting reactant. semanticscholar.org For instance, in a catalytic approach, the immobilized p-TsOH might be used at a loading of 0.04 equivalents. semanticscholar.org In solvent-free, microwave-assisted synthesis, a larger excess of the acyl chloride (e.g., 3.0 equivalents) may be employed to drive the reaction. semanticscholar.org
The table below summarizes the reaction conditions from a study on the synthesis of various testosterone esters, including the decanoate.
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical Acylation | Testosterone, Decanoyl Chloride (1.5 equiv) | Et3N, DMAP | Dichloromethane | 0-5 then 25 | 24 | 87 |
| Catalytic (Conventional) | Testosterone, Decanoyl Chloride (1.1 equiv) | Immobilized p-TsOH (0.04 equiv) | Dichloromethane | 25 | 24 | 42 |
| Solvent-Free (Microwave) | Testosterone, Decanoyl Chloride (3.0 equiv) | Immobilized p-TsOH (0.025 equiv) | None | 100 | 0.04 | 96 |
Table based on data from a study on efficient testosterone esterification. semanticscholar.org
The optimization of these parameters is an ongoing area of research, with a continuous drive towards developing more efficient, cost-effective, and sustainable methods for the production of this compound and other pharmaceutical compounds.
Non Clinical Pharmacokinetic and Pharmacodynamic Characterization of Testosterone Decanoate
Absorption, Distribution, and Elimination Studies in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Testosterone (B1683101) Decanoate (B1226879) is fundamental to its non-clinical assessment. Animal models provide the initial data on how this ester is processed in vivo.
When administered orally, testosterone is subject to extensive first-pass metabolism in the gut and liver, leading to very low bioavailability. wikipedia.org Esterification, particularly with a long fatty acid chain like in testosterone undecanoate (a close structural analog to testosterone decanoate), is a strategy to partially bypass this effect. wikipedia.orgmdpi.com
Preclinical in vitro studies using human liver microsomes and Caco-2 cell homogenates to model hepatic and intestinal metabolism of testosterone undecanoate have shown that the intestinal wall is the primary site of first-pass metabolism. mdpi.comresearchgate.net In these models, it was predicted that only about 11% of the absorbed fraction of testosterone undecanoate would escape intestinal metabolism, whereas a much larger fraction, approximately 91%, could escape hepatic first-pass metabolism. mdpi.comresearchgate.net This suggests that for oral administration of long-chain testosterone esters, the gut presents a more significant metabolic barrier than the liver. mdpi.com
The lipophilic nature of testosterone undecanoate facilitates its absorption into the intestinal lymphatic system. mdpi.comsemanticscholar.org Studies in thoracic lymph duct-cannulated dog models have demonstrated that this lymphatic transport is the primary mechanism by which the compound avoids the extensive first-pass metabolism that inactivates orally administered testosterone. semanticscholar.orgresearchgate.net This pathway allows the ester to be released into the systemic circulation, where it can then be hydrolyzed to active testosterone. semanticscholar.orgresearchgate.net
Following administration, testosterone and its esters are distributed to various androgen-dependent tissues. Studies in castrated rat models provide insight into the tissue-specific effects, which are indicative of the compound's distribution and activity.
Administration of testosterone or its more potent ester, nandrolone (B1676933) decanoate, in castrated rats resulted in significant weight increases in androgen-target tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle. nih.govnih.gov Histological examinations revealed changes in the cytoarchitecture of these tissues, such as an increase in the structural elements of the prostate and thickening of cell walls in the seminal vesicles. nih.govresearchgate.net
Changes were also observed in non-reproductive tissues. In the liver of rats treated with testosterone and nandrolone decanoate, findings included granular dystrophy and mega-mitochondria. nih.govresearchgate.net These findings demonstrate the wide distribution and biological activity of the administered androgens and their metabolites in various organ systems. Furthermore, testosterone and its metabolites, such as dihydrotestosterone (B1667394) (DHT), are known to influence neuron survival in the brain, specifically in the dentate gyrus, indicating distribution to and activity within the central nervous system. nih.gov
Non-human primates, particularly cynomolgus macaques (Macaca fascicularis), are a critical preclinical model for studying the long-term pharmacokinetics of testosterone esters due to their physiological similarity to humans. Studies in orchidectomized (castrated) cynomolgus monkeys provide a clear model for evaluating androgen replacement.
Following a single intramuscular injection of injectable testosterone undecanoate, serum testosterone levels were maintained within the normal physiological range for an extended period. semanticscholar.orgoup.com In one study, after an initial moderate supraphysiological peak, testosterone levels remained in the normal range for 56 days. oup.com The terminal half-life for testosterone undecanoate in these monkeys was found to be approximately 25.7 days, with a mean residence time of about 40.7 days. oup.comscribd.com These long-term profiles demonstrate the depot effect created by the long-chain ester, allowing for slow release from the injection site. oup.com Other studies in rhesus and cynomolgus monkeys have also been used to characterize the pharmacokinetics of other esters like testosterone enanthate. drugbank.com
Comparative studies in animal models are essential for differentiating the pharmacokinetic profiles of various testosterone esters. The length of the ester side chain is a key determinant of the absorption rate and duration of action. researchgate.net
In a direct comparison in orchidectomized cynomolgus monkeys, injectable testosterone undecanoate demonstrated a more favorable and stable pharmacokinetic profile than testosterone enanthate. semanticscholar.orgoup.com Testosterone enanthate injection led to high supraphysiological testosterone levels for the first few days, followed by a rapid decline, reaching the lower limit of normal after about 31 days. oup.com In contrast, testosterone undecanoate resulted in lower peak concentrations and a significantly longer duration of action, maintaining testosterone levels for over 100 days. oup.comscribd.com
Another study in cynomolgus monkeys compared testosterone undecanoate with testosterone enanthate and testosterone buciclate. It confirmed that testosterone enanthate produced higher peak levels, while the longer-acting esters, testosterone undecanoate and testosterone buciclate, had longer serum half-lives. nih.gov
Below is a table summarizing the pharmacokinetic parameters of Testosterone Undecanoate (TU) versus Testosterone Enanthate (TE) in cynomolgus monkeys from a comparative study. oup.com
| Parameter | Testosterone Undecanoate (TU) | Testosterone Enanthate (TE) |
| Maximal Testosterone Concentration (Cmax) | 73 ± 12 nmol/l | 177 ± 21 nmol/l |
| Terminal Half-life (t½) | 25.7 ± 4.0 days | 10.3 ± 1.1 days |
| Mean Residence Time | 40.7 ± 4.1 days | 11.6 ± 1.1 days |
| Area Under the Curve (AUC) | 4051 ± 939 nmol·h/l | 1771 ± 208 nmol·h/l |
Influence of Vehicle Formulations on Non-Clinical Pharmacokinetics of this compound
A study in castrated cynomolgus macaques was conducted to determine if the type of oil vehicle affected the pharmacokinetics of injectable testosterone undecanoate. nih.gov Three different vehicles were tested: soybean oil, tea seed oil, and castor oil. The results showed no significant differences in the pharmacokinetic profiles of testosterone or its metabolite estradiol (B170435) among the three groups. nih.gov After injection, supraphysiological testosterone levels were induced, and prostate volumes increased equally across all groups, suggesting that the different oil vehicles produced similar effects. nih.gov
While the specific oil type may not significantly alter the profile of a very long-chain ester like undecanoate, other formulation aspects, such as the volume of the injection and the injection site, have been shown to influence the pharmacokinetics of other steroid esters, like nandrolone decanoate. nih.gov The selection of an appropriate and well-tolerated vehicle is a critical step in non-clinical formulation development to ensure that any observed effects are attributable to the test compound and not the vehicle itself. nih.govsemanticscholar.org
Animal Model Selection and Validation for this compound Research
The selection of an appropriate animal model is a critical decision in preclinical research, as it directly impacts the translatability and relevance of the findings. aofoundation.org The research question should be the primary driver for choosing the most suitable model. aofoundation.org For androgen research, various models are utilized, with rodents and non-human primates being the most common. nih.gov
Rodent models, particularly castrated male rats, are frequently used for initial screening and to assess the androgenic and anabolic activity of testosterone esters. nih.gov The Hershberger bioassay is a standardized and validated method that uses the weight changes in androgen-dependent tissues of castrated rats to characterize the biological activity of a compound. nih.govresearchgate.net This model is valuable for comparing the potency of different androgens and their esters. nih.gov
For long-term pharmacokinetic and pharmacodynamic studies intended to more closely mimic human physiology, non-human primates are often the preferred model. nih.govmdpi.com Species like the cynomolgus macaque have endocrine systems and metabolic pathways that are more analogous to humans than those of rodents. nih.gov The validation of these models involves demonstrating that they can replicate expected physiological responses to androgens and show dose-dependent changes in relevant biomarkers and physical parameters. drugbank.com Proper study design, including randomization, blinding, and the use of appropriate control groups, is essential to ensure the validity and reproducibility of the results obtained from any animal model. aofoundation.org
Rodent Models (e.g., Wistar Rats) in Pharmacokinetic Assessments
Wistar rats are frequently utilized as a rodent model in the preclinical evaluation of drug compounds, including androgenic steroids. However, specific pharmacokinetic and pharmacodynamic studies focusing exclusively on this compound in Wistar rats are not extensively detailed in publicly available scientific literature. Research in this area has more commonly investigated other testosterone esters, such as testosterone undecanoate and nandrolone decanoate. nih.govnih.gov
In studies comparing different testosterone esters in rats, the length of the ester chain is a key determinant of the absorption and elimination kinetics. scribd.com Longer esters, such as decanoate, are generally associated with a slower release from the injection site and a longer duration of action. scribd.com For instance, a study on various testosterone esters in rats demonstrated that esters with longer side chains exhibit prolonged half-lives. While this study did not specifically report on this compound, the principle suggests that it would have a more extended pharmacokinetic profile compared to shorter-chain esters like testosterone propionate (B1217596).
| Compound | Ester Chain Length | Expected Half-life | Expected Duration of Action |
|---|---|---|---|
| Testosterone Propionate | Short | Short | Short |
| Testosterone Enanthate | Medium | Moderate | Moderate |
| This compound | Long | Long | Long |
| Testosterone Undecanoate | Very Long | Very Long | Very Long |
Primate Models (e.g., Cynomolgus Macaques) in Testosterone Ester Research
Cynomolgus macaques (Macaca fascicularis) serve as a valuable non-human primate model in endocrine research due to their physiological similarities to humans. nih.govnih.govnih.gov However, similar to the research in rodent models, studies specifically detailing the pharmacokinetic and pharmacodynamic profile of standalone this compound in cynomolgus macaques are scarce.
Research in this primate model has often focused on other testosterone esters, providing a comparative framework. For example, a study comparing testosterone enanthate, testosterone buciclate, and testosterone undecanoate in cynomolgus monkeys revealed significant differences in their pharmacokinetic profiles, with longer-acting esters demonstrating more stable serum testosterone levels over time. nih.gov This study highlighted that the pharmacokinetic profile, rather than the total dose, is a critical determinant of the physiological effects of different testosterone preparations. nih.gov
Another study in orchidectomized cynomolgus monkeys compared testosterone enanthate and dihydrotestosterone enanthate, providing detailed pharmacokinetic and pharmacodynamic data for these compounds. cncb.ac.cnnih.gov While these studies did not include this compound, they establish the cynomolgus macaque as a relevant model for assessing the properties of testosterone esters.
Given the lack of direct data, the expected pharmacokinetic profile of this compound in cynomolgus macaques would be intermediate to that of testosterone enanthate and testosterone undecanoate, reflecting its ester chain length. It would be anticipated to have a longer half-life and duration of action than testosterone enanthate but shorter than that of testosterone undecanoate.
The table below provides a conceptual comparison of the expected pharmacokinetic properties of different testosterone esters in a primate model, based on the general principles of ester pharmacology. The data for this compound is illustrative and not based on direct experimental findings.
| Compound | Ester Chain Length | Expected Peak Testosterone Levels | Expected Time to Return to Baseline |
|---|---|---|---|
| Testosterone Propionate | Short | High and Rapid | Short |
| Testosterone Enanthate | Medium | Moderately High | Moderate |
| This compound | Long | Moderate and Sustained | Long |
| Testosterone Undecanoate | Very Long | Lower and More Sustained | Very Long |
Metabolic Pathways and Biochemical Transformations of Testosterone Decanoate
Enzymatic Hydrolysis of the Decanoate (B1226879) Ester Bond
The initial and rate-limiting step in the metabolism of testosterone (B1683101) decanoate is the hydrolysis of the ester bond linking testosterone to the decanoic acid side chain. This process liberates free testosterone, the active form of the hormone. drugbank.comnih.gov
Role of Endogenous Non-Specific Esterases in Testosterone Decanoate Metabolism
The cleavage of the decanoate ester is primarily carried out by endogenous non-specific esterases present in the circulation and various tissues. drugbank.comnih.gov These enzymes are not specific to this compound and can hydrolyze a wide range of ester-containing compounds. drugbank.comscience.gov The undecanoate side chain, once cleaved, is pharmacologically inactive and is metabolized through the beta-oxidation pathway, similar to other fatty acids, ultimately forming acetyl-CoA and propionyl-CoA. nih.govoup.com Studies have shown that the hydrolysis of testosterone esters, including decanoate, can be achieved in vitro using various lipases, such as those from Aspergillus oryzae and Candida antarctica A. google.comgoogle.com In fact, alkaline hydrolysis has been demonstrated to be a highly efficient method for the in vitro bioactivation of testosterone esters, achieving 90-100% efficiency. researchgate.net
Testosterone Conversion Pathways
Once testosterone is released from its decanoate ester, it is subject to the same metabolic pathways as endogenously produced testosterone. The two primary conversion pathways are 5α-reduction and aromatization, leading to the formation of potent and biologically active metabolites. nih.govwikipedia.org
5α-Reduction of this compound and its Metabolites
Testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the action of 5α-reductase enzymes. oup.comresearchgate.net This conversion is a key step in mediating many of the androgenic effects of testosterone. oup.comnih.gov There are three known isozymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), which catalyze the irreversible reduction of the double bond in the A-ring of testosterone. wikipedia.org This reaction utilizes NADPH as a cofactor. nih.govresearchgate.net DHT binds to the androgen receptor with a higher affinity than testosterone, amplifying the androgenic signal. nih.gov The formation of DHT occurs in various androgen-sensitive tissues, including the prostate, seminal vesicles, and skin. oup.com It is important to note that testosterone undecanoate itself can also be a substrate for 5α-reductase, leading to the formation of dihydrotestosterone (B1667394) undecanoate. nih.govwikipedia.org
The process of 5α-reduction is not limited to testosterone. Other steroids like progesterone, androstenedione, and cortisol can also be metabolized by these enzymes. wikipedia.org The resulting 5α-reduced steroids can have their own distinct biological activities. wikipedia.org
Aromatization Pathways in this compound Metabolism
Testosterone can also be converted to the estrogen estradiol (B170435) through a process called aromatization, catalyzed by the enzyme aromatase (cytochrome P450arom). researchgate.netnih.gov This conversion is a critical pathway as it links androgen and estrogen metabolism, and some of the physiological effects of testosterone are mediated through its conversion to estradiol. researchgate.net Aromatase activity is found in various tissues, including adipose tissue, brain, and gonads. nih.govoup.com In the brain of nonhuman primates, aromatase activity is present in specific regions and can be regulated by androgen levels. nih.gov
The aromatization process involves the stereo-selective removal of hydrogen atoms from the C1 and C2 positions of the steroid A-ring. oup.com Studies in pigs have shown that different isozymes of aromatase can exhibit different affinities and catalytic efficiencies for testosterone and androstenedione. oup.com
Identification of Novel this compound Metabolites in Biological Matrices (Non-human)
Metabolic studies in animals have been crucial for understanding the biotransformation of this compound and identifying its various metabolites. In castrated horses, intramuscular administration of nandrolone (B1676933) decanoate, a similar anabolic steroid ester, led to the detection of the parent compound and several metabolites in plasma for an extended period. wiley.com The primary in vitro biotransformation pathways observed in horse liver homogenates included hydrolysis, reduction, oxidation, and sulfation. wiley.com
Research focusing on testosterone metabolism has led to the discovery of previously unreported metabolites in urine. researchgate.net Using advanced analytical techniques like liquid chromatography-tandem mass spectrometry, researchers have identified compounds such as androsta-4,6-dien-3,17-dione and androsta-1,4-dien-3,17-dione as testosterone metabolites. researchgate.net The detection of these novel metabolites provides a more comprehensive picture of testosterone's metabolic fate. Furthermore, metabolomics studies in pigs following the administration of a mixture of testosterone esters, including decanoate, have revealed significant changes in the plasma and urine profiles, allowing for the discrimination between treated and untreated animals. mdpi.comeuropa.eu
Impact of Testosterone and its Metabolites on Cellular Biochemical Pathways (In Vitro/Animal)
Testosterone and its metabolites exert a wide range of effects on cellular biochemical pathways in various tissues. In animal models, testosterone has been shown to have significant anabolic effects, promoting protein synthesis and increasing muscle mass. nih.gov Studies in rats have demonstrated that testosterone undecanoate administration can lead to changes in the weight of organs like the heart and kidneys and can cause histopathological alterations in the liver. ufc.br
At the cellular level, in vitro studies using rat skeletal muscle myoblasts (L6 cell line) have shown that testosterone can promote cell proliferation and differentiation. nih.gov Interestingly, these effects appear to be mediated through G protein-coupled receptors and downstream signaling pathways, including PKC, ERK1/2, and PKA, rather than the classical androgen receptor. nih.gov In seminal vesicle epithelial cells, testosterone has been found to shift metabolic activity, increasing glucose metabolism. elifesciences.orgbiorxiv.org This metabolic reprogramming leads to the synthesis of factors that can enhance sperm fertility. elifesciences.org Furthermore, testosterone can modulate the expression of genes encoding enzymes involved in various metabolic pathways in these cells. elifesciences.orgbiorxiv.org
Influence on Glucose Metabolism-Related Signaling Pathways in Skeletal Muscle
Testosterone and its derivatives play a significant role in modulating energy metabolism within skeletal muscle. Research indicates that these androgens can directly influence intracellular signaling pathways responsible for glucose uptake and utilization. researchgate.net The administration of testosterone to cultured skeletal muscle cells has been shown to activate key components of glucose metabolism. physiology.org A primary mechanism involves the enhancement of glucose transporter-4 (GLUT-4) expression and its translocation to the cell membrane, which is a critical step for glucose uptake into muscle cells. researchgate.netphysiology.org
This process is mediated through the activation of specific signaling cascades. Studies have demonstrated that testosterone induces increased phosphorylation of protein kinase B (Akt) and protein kinase C-ζ/λ (PKC-ζ/λ). physiology.org These kinases are pivotal in the insulin (B600854) signaling pathway that governs GLUT-4 translocation. physiology.org The activation of Akt and PKC-ζ/λ by testosterone suggests a point of cross-talk between androgen signaling and insulin-regulated metabolic pathways. physiology.org Furthermore, research suggests that the local conversion of testosterone to dihydrotestosterone (DHT) within skeletal muscle tissue may be a key step, as the observed increases in GLUT-4 expression and signaling protein phosphorylation were blocked by a DHT inhibitor. physiology.org This indicates that locally synthesized DHT might be the primary androgen affecting the activation of glucose metabolism in skeletal muscle cells. physiology.org
In addition to transporter activity, testosterone has been found to enhance the activity of major glycolytic enzymes, such as hexokinase and phosphofructokinase, further promoting the utilization of glucose within the muscle. physiology.org Some studies also point to the involvement of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can be activated by androgens and contributes to increased glucose uptake. biorxiv.org
Table 1: Effects of Testosterone on Key Molecules in Skeletal Muscle Glucose Metabolism
| Molecule/Process | Observed Effect of Testosterone Administration | Signaling Pathway Implication | Reference |
|---|---|---|---|
| GLUT-4 Expression | Increased | Enhanced capacity for glucose transport into the cell. | physiology.org |
| GLUT-4 Translocation | Increased | Greater movement of glucose transporters to the cell surface, facilitating uptake. | physiology.org |
| Akt Phosphorylation | Increased (Dose-dependent) | Activation of the PI3K/Akt signaling pathway, a key regulator of GLUT-4. | physiology.org |
| PKC-ζ/λ Phosphorylation | Increased | Activation of an alternative pathway that also modulates GLUT-4 translocation. | physiology.org |
| Hexokinase & Phosphofructokinase Activity | Enhanced | Increased rate of glycolysis and glucose utilization. | physiology.org |
Effects on Protein Synthesis and Muscle Anabolism in Animal Models
The anabolic properties of testosterone and its esters, such as this compound, on skeletal muscle are well-documented in animal research. mdpi.com These effects are primarily driven by a net increase in muscle protein accretion, resulting from a stimulation of muscle protein synthesis. nih.govphysiology.org Animal models, particularly those involving castration to induce androgen deficiency followed by androgen replacement, have been instrumental in elucidating the underlying molecular mechanisms. nih.govnih.gov
Studies using castrated mice have shown that androgen withdrawal leads to a significant loss of muscle mass and a decrease in the rate of myofibrillar protein synthesis. nih.govcapes.gov.br The administration of an anabolic androgen, such as nandrolone decanoate, effectively reverses these changes, restoring muscle mass and protein synthesis rates. nih.govnih.gov This demonstrates the direct role of androgens in maintaining muscle protein balance.
Table 2: Research Findings on Androgen-Mediated Muscle Anabolism in Animal Models
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Gastrocnemius Muscle Mass | Castrated Mice (Androgen Withdrawal) | Significantly decreased. | nih.govcapes.gov.br |
| Gastrocnemius Muscle Mass | Castrated Mice + Nandrolone Decanoate | Loss of muscle mass was reversed. | nih.govcapes.gov.br |
| Myofibrillar Protein Synthesis | Castrated Mice (Androgen Withdrawal) | Decreased rate of synthesis. | nih.gov |
| Akt/mTORC1 Signaling | Castrated Mice (Androgen Withdrawal) | Suppressed phosphorylation of Akt, PRAS40, and FoxO3a. | nih.govnih.gov |
| Akt/mTORC1 Signaling | Castrated Mice + Nandrolone Decanoate | Restored signaling activity. | nih.govnih.gov |
| Muscle Fiber Diameter | Pigs + Testosterone | Average 32% increase vs. control. | mdpi.com |
| Muscle Fiber Diameter | Pigs + Nandrolone | Average 49.7% increase vs. control. | mdpi.com |
Analytical Methodologies for Research Based Quantification of Testosterone Decanoate
Chromatographic Techniques for Testosterone (B1683101) Decanoate (B1226879) Analysis
Chromatographic techniques are fundamental in the analytical chemistry of testosterone decanoate, enabling its separation, identification, and quantification in various samples. These methods are crucial for research-based analysis, offering high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a common approach for this purpose. sielc.comresearchgate.netlongdom.org
One established HPLC method utilizes a C18 column with a mobile phase consisting of 100% methanol (B129727). researchgate.netlongdom.org The analysis is performed at a flow rate of 0.8 ml/min with UV detection at a wavelength of 240 nm. researchgate.netlongdom.org This method has been validated for specificity, accuracy, precision, linearity, and robustness, demonstrating its suitability for the accurate quantification of testosterone undecanoate, a related ester. researchgate.netlongdom.org Another RP-HPLC method for this compound employs a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com
A study on the simultaneous determination of thirteen steroids, including nandrolone (B1676933) decanoate, utilized a C18 column with a gradient elution. tandfonline.com The mobile phase consisted of a mixture of methanol and deionized water (55:45 v/v) as mobile phase A and 100% methanol as mobile phase B. tandfonline.com The analysis was conducted at a flow rate of 0.6 mL/min and a temperature of 40°C, with UV detection at 254 nm. tandfonline.com
The following table summarizes typical parameters for the HPLC analysis of testosterone esters:
| Parameter | Setting | Source(s) |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | researchgate.netlongdom.orgtandfonline.com |
| Mobile Phase | 100% Methanol or Acetonitrile/Water/Acid | sielc.comresearchgate.netlongdom.org |
| Flow Rate | 0.6 - 0.8 mL/min | researchgate.netlongdom.orgtandfonline.com |
| Detection | UV at 240 nm or 254 nm | researchgate.netlongdom.orgtandfonline.com |
| Temperature | Ambient or 40°C | researchgate.netlongdom.orgtandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of testosterone esters, providing high separation efficiency and definitive identification. unb.brrestek.com Due to the low volatility of testosterone esters, derivatization is often required to improve their chromatographic behavior. restek.com Silylation is a common derivatization technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com
A typical GC-MS method for anabolic androgenic steroids involves an injector temperature of 280°C and a splitless injection. unb.br The chromatographic separation can be achieved on a capillary column, such as an HP5-MS, with a temperature program that ramps up to 300°C. unb.br The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for quantification. unb.br
GC-MS/MS, or tandem mass spectrometry, offers enhanced specificity and sensitivity for the analysis of testosterone and other steroids in complex matrices. chromatographytoday.comresearchgate.net This technique is particularly valuable for reliably interpreting physiologically relevant levels of these compounds. chromatographytoday.com While LC-MS/MS has become more prevalent for many bioanalytical applications, GC-MS and GC-MS/MS remain pre-eminent discovery tools in clinical steroid investigations due to their non-selective nature, which provides a comprehensive metabolic profile. chromatographytoday.comresearchgate.net
The table below outlines typical GC-MS parameters for steroid analysis:
| Parameter | Setting | Source(s) |
| Column | HP5-MS or equivalent | unb.br |
| Injector Temperature | 280°C | unb.br |
| Oven Program | Ramped, e.g., 200°C to 300°C | unb.br |
| Carrier Gas | Helium | unb.br |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Derivatization | Often required (e.g., silylation) | restek.commdpi.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of testosterone esters due to its exceptional sensitivity and specificity. nih.govmdpi.comnvkc.nl This technique allows for the detection and quantification of this compound and other esters at very low concentrations in biological matrices. nih.govannlabmed.org
A common approach involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. mdpi.comdiva-portal.org The chromatographic separation is often performed on a C18 column. diva-portal.org Mobile phases typically consist of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, to facilitate ionization. diva-portal.orgnih.gov
The mass spectrometer is operated in electrospray ionization (ESI) positive mode, and multiple reaction monitoring (MRM) is used for quantification. annlabmed.orgdiva-portal.org In MRM, a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the sample matrix. diva-portal.org For testosterone, the precursor ion is typically m/z 289, with product ions at m/z 97 and 109. nih.gov
The following table summarizes key parameters for LC-MS/MS analysis of testosterone esters:
| Parameter | Setting | Source(s) |
| Column | C18 | diva-portal.org |
| Mobile Phase | Methanol or Acetonitrile with Ammonium Acetate or Formic Acid | diva-portal.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | annlabmed.orgdiva-portal.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | diva-portal.org |
| Precursor Ion (Testosterone) | m/z 289 | nih.gov |
| Product Ions (Testosterone) | m/z 97, m/z 109 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS) offers an alternative platform for the comprehensive analysis of testosterone esters, providing accurate mass measurements that aid in the identification of unknown compounds and the elucidation of chemical structures. researchgate.net Techniques like Direct Analysis in Real Time (DART) coupled with HRMS have been evaluated for the rapid identification and quantification of anabolic steroid esters. nih.gov
DART-HRMS allows for high-throughput screening by direct analysis in high-resolution scan mode, enabling the identification of steroid esters based on accurate mass measurements with mass errors typically less than 3 ppm. nih.gov Further structural confirmation can be obtained through collision-induced dissociation (CID) experiments. nih.gov This approach, combined with the use of labeled internal standards, also allows for quantitative analysis. nih.gov
Sample Preparation Strategies for this compound in Biological Matrices (Non-Clinical)
Effective sample preparation is a critical step in the analysis of this compound from complex biological matrices. The goal is to isolate the analyte of interest from interfering substances, thereby improving the accuracy and sensitivity of the subsequent analytical measurement.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a widely used and effective method for the extraction of this compound and other steroid esters from non-clinical biological samples. diva-portal.orgnih.gov This technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
In a typical LLE procedure for testosterone esters in serum, the sample is first treated to release the analyte from proteins. nih.gov An organic solvent or a mixture of solvents is then added to the sample. diva-portal.orgnih.gov Common extraction solvents for testosterone and its esters include diethyl ether, ethyl acetate, hexane, and tert-butylmethylether. diva-portal.orgarborassays.comnih.gov
The mixture is vortexed or agitated to facilitate the transfer of the analyte into the organic phase. arborassays.com The two phases are then separated, often by centrifugation. diva-portal.org The organic layer, containing the this compound, is collected and evaporated to dryness. diva-portal.orgarborassays.com The residue is then reconstituted in a suitable solvent for analysis by HPLC, GC-MS, or LC-MS/MS. diva-portal.org
The table below provides examples of solvents used in LLE for testosterone esters:
| Extraction Solvent(s) | Source(s) |
| Diethyl ether / Ethyl acetate | diva-portal.org |
| Ethyl acetate and Hexane | nih.gov |
| Diethyl ether | arborassays.com |
| Tert-butylmethylether | diva-portal.org |
| Dichloromethane:Isopropanol (98:2) | nih.gov |
Derivatization Procedures for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. nih.gov For this compound, derivatization is often essential prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and can sometimes be used to enhance sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net
The primary goals of derivatizing testosterone esters for GC-MS are to increase their volatility and thermal stability. nih.govdiva-portal.org Steroids are often non-volatile in their natural state, making them unsuitable for direct GC analysis. researchgate.net The derivatization process typically targets active hydrogen atoms in functional groups like hydroxyls and ketones. youtube.com
Common derivatization strategies for steroids include:
Silylation: This is one of the most common techniques, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. diva-portal.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.comnih.gov The resulting TMS derivatives are more volatile and less polar, leading to improved chromatographic peak shape and thermal stability. youtube.comrestek.com
Methoximation: To prevent the formation of multiple derivative products from keto-steroids due to tautomerization, a two-step process is often employed. youtube.com First, the ketone groups are protected by reacting them with methoxyamine hydrochloride (MeOx) to form stable oxime derivatives. youtube.comsobraf.org This is followed by silylation of the hydroxyl groups. youtube.com
Acylation: This process involves introducing an acyl group, often using reagents like pentafluorobenzyl bromide. This can create derivatives that are highly sensitive for detection by electron capture negative chemical ionization (ECNCI) mass spectrometry. nih.govresearchgate.net
Table 2: Common Derivatization Reagents and Their Purpose in Steroid Analysis
| Procedure | Reagent(s) | Target Functional Group | Purpose |
|---|---|---|---|
| Methoximation | Methoxyamine hydrochloride (MeOx) in Pyridine (B92270) | Keto groups | Protects keto groups, prevents tautomerization, and reduces the number of derivative byproducts. youtube.com |
| Silylation | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Hydroxyl, carboxyl, amine groups | Increases volatility and thermal stability for GC-MS by replacing active hydrogens with TMS groups. youtube.comnih.gov |
| Acylation/Silylation | Pentafluorobenzyl bromide followed by a silylating agent | Hydroxyl, Keto groups | Creates derivatives suitable for highly sensitive detection by GC-MS with ECNCI. nih.govresearchgate.net |
Method Validation Parameters in Academic Research
Method validation is a critical process in analytical chemistry that provides documented evidence that a procedure is suitable for its intended purpose. For the quantification of this compound in academic research, validation ensures that the obtained results are reliable, accurate, and reproducible. The key parameters, as often stipulated by guidelines from the International Council for Harmonisation (ICH) and pharmacopeias, include specificity, accuracy, precision, linearity, and robustness. longdom.orgresearchgate.net
Specificity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods like HPLC or LC-MS/MS, specificity is confirmed by showing that the analyte peak is well-resolved from other peaks and that the presence of blank matrix components does not generate any interfering signal at the retention time of the analyte. researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically evaluated by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix. researchgate.netresearchgate.net The results are expressed as the percentage of recovery. Research methods often aim for recovery values within a range of 98-102%. researchgate.netresearchgate.net
Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Validation typically assesses two levels of precision:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. researchgate.net
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. researchgate.net For quantitative assays, a %RSD of less than 2% is often considered acceptable. researchgate.net
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. longdom.org It is determined by analyzing a series of standards at different concentrations and plotting the instrumental response versus concentration. researchgate.net The linearity is typically evaluated by the coefficient of determination (r²), with a value greater than 0.99 being the common acceptance criterion. longdom.orgresearchgate.netresearchgate.net
Robustness: This parameter measures the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.net For an HPLC method, robustness might be tested by slightly varying the mobile phase flow rate or the column temperature and observing the effect on the results. researchgate.netresearchgate.net The method is considered robust if the results remain within acceptable limits despite these minor changes. researchgate.net
Table 3: Representative Method Validation Data for Testosterone Esters from Research Studies
| Parameter | Example Finding/Value | Acceptance Criteria | Source |
|---|---|---|---|
| Accuracy (% Recovery) | 98.87% - 100.02% for spiked samples at different concentrations. | Typically 98-102% | researchgate.netresearchgate.net |
| Precision (% RSD) | Intra-day: 0.26%; Inter-day: 0.19% | Typically ≤ 2% | researchgate.net |
| Linearity (r²) | >0.999 | r² ≥ 0.99 | longdom.orgresearchgate.net |
| LLOQ | 44 pg/mL for this compound in blood. | Dependent on study requirements. | sobraf.org |
| Robustness | System suitability criteria met after varying flow rate (± 0.1 ml/min) and column temperature (± 5°C). | Results remain within specifications. | researchgate.netresearchgate.net |
Non Clinical Toxicological Assessments and Reproductive System Impact in Animal Models
Genotoxicity Evaluations of Testosterone (B1683101) Decanoate (B1226879) (In Vitro and In Vivo)clinicaltrials.govurologytimes.com
The genotoxic potential of testosterone decanoate has been evaluated in animal models. An in vivo study assessed the clastogenic and genotoxic effects of this compound, among other anabolic androgenic steroids (AAS), using the micronucleus test in the polychromatic erythrocytes of Wistar rats. The results indicated that this compound administered over 28 doses at 0.075 mg/kg demonstrated mutagenic potential. nih.gov
While direct in vitro studies on this compound are not extensively detailed in the reviewed literature, research on other testosterone derivatives provides context. The genotoxicity of AAS is thought to be a result of both genetic and epigenetic factors. fda.gov One proposed indirect mechanism involves the metabolic activation of testosterone and its derivatives, which can lead to the formation of free radicals and subsequent DNA adducts. fda.gov Furthermore, testosterone can be metabolized into 17-β-oestradiol, a compound recognized for its genotoxic, mutagenic, and carcinogenic properties. fda.gov Studies on bodybuilders using a mixture of AAS, which included a combination of testosterone esters (propionate, phenylpropionate, isocaproate, and decanoate), showed an increased frequency of micronuclei in buccal epithelium cells, suggesting genotoxic effects in somatic cells. fda.gov
In contrast, studies on a different ester, testosterone undecanoate, found no evidence of mutagenicity in either in vitro assays for reverse gene mutations and chromosomal aberrations or an in vivo mouse micronucleus test. drugs.com Another study on testosterone undecanoate reported cytotoxic effects on bone marrow and germ cells in mice, with a slight increase in chromosomal aberrations, but no significant increase in sperm head abnormalities. oup.com These varying results highlight that genotoxic potential can differ between testosterone esters and experimental conditions.
Table 1: In Vivo Genotoxicity Assessment of this compound nih.gov| Test Compound | Animal Model | Assay | Key Finding |
|---|---|---|---|
| This compound | Wistar Rat | Micronucleus Test (Polychromatic Erythrocytes) | Showed mutagenic potential at a dose of 0.075 mg/kg for 28 doses. |
Repeat-Dose Oral Toxicity Studies in Mammalian Models (e.g., Dogs, Rats)clinicaltrials.govdrugs.com
Specific repeat-dose oral toxicity studies for this compound in mammalian models such as rats or dogs were not prominently identified in the reviewed scientific literature.
However, a repeat-dose toxicity study in male Wistar rats using subcutaneous injections of this compound provides insight into its systemic effects. In this study, rats were administered 15 mg/kg of this compound every third day for 24 days. The results showed diverse somatic effects, including reduced body weight development and significant changes in the weights of various organs compared to a control group. fda.gov Notably, the study documented changes in the weights of the thymus, liver, kidney, and heart. fda.gov
For context, repeat-dose oral toxicity studies have been conducted on other testosterone esters, such as testosterone undecanoate. In 3- and 9-month studies in male dogs, oral administration of testosterone undecanoate led to expected pharmacological effects on androgen-responsive tissues. hres.caoecd.org
Table 2: Organ Weight Changes in Male Wistar Rats Following Repeat-Dose Injection of this compound (15 mg/kg for 24 days) fda.gov| Organ | Effect Observed |
|---|---|
| Thymus | Weight change noted |
| Liver | Weight change noted |
| Kidney | Weight change noted |
| Heart | Weight change noted |
| Testis | Weight change noted |
Impact on Reproductive Organs and Spermatogenesis in Male Animal Modelsclinicaltrials.govdrugs.com
Administration of exogenous testosterone esters can significantly impact the male reproductive system. In a study involving repeated injections of this compound in male rats, changes in testis weight were observed. fda.gov
The broader effects of high-dose testosterone administration on reproductive organs and function are well-documented with other testosterone esters and related compounds. Exogenous testosterone is known to suppress the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression deprives the testes of necessary gonadotropic stimulation, resulting in impaired spermatogenesis and steroidogenesis. hres.ca In rhesus monkeys, high doses of testosterone undecanoate were shown to block spermatogenesis and induce germ cell apoptosis.
Studies on the related compound nandrolone (B1676933) decanoate in rats further illustrate these effects, showing testicular atrophy, degeneration of Leydig and Sertoli cells, reduced seminiferous tubule diameter, and increased apoptosis of spermatogenic cells. clinicaltrials.govhres.ca Similarly, oral administration of testosterone undecanoate in dogs resulted in atrophy of the testes and severely reduced sperm production in the epididymides. oecd.org The administration of exogenous testosterone is reported to suppress spermatogenesis in rats, dogs, and non-human primates, an effect that was found to be reversible upon cessation of treatment. hres.caoecd.org
Adrenocortical Effects in Pre-clinical Studiesdrugs.com
Pre-clinical investigations into the effects of testosterone esters on the adrenal cortex have yielded varied results depending on the specific compound and animal model.
In a study where male Wistar rats received repeated injections of this compound (15 mg/kg for 24 days), plasma corticosterone (B1669441) levels were measured and found to be unaffected by the treatment. fda.gov
In contrast, studies involving a different ester, testosterone undecanoate, have shown effects on the adrenal glands. In 3- and 9-month repeat-dose oral toxicity studies in male dogs, testosterone undecanoate was associated with dose-related decreases in adrenal weights and findings of adrenocortical atrophy and moderate adrenal vacuolation. hres.caoecd.org These findings suggest that while some testosterone esters may impact adrenal structure and function in certain species, this compound did not alter plasma corticosterone in the rat model studied. fda.gov
Future Directions and Emerging Research Avenues for Testosterone Decanoate
Advancements in Non-Clinical Models for Testosterone (B1683101) Decanoate (B1226879) Research
The development of robust non-clinical models is fundamental to advancing our understanding of testosterone decanoate's mechanisms of action. Researchers are moving beyond traditional cell culture and rodent models to embrace more complex and physiologically relevant systems that can better recapitulate human biology.
Zebrafish (Danio rerio) Models: The zebrafish has emerged as a powerful vertebrate model for studying reproductive biology and the effects of sex hormones. frontiersin.org Its genetic tractability, rapid development, and optical transparency make it ideal for in vivo imaging and high-throughput screening. Studies have successfully used zebrafish to model conditions of high testosterone, observing pathological symptoms similar to those in polycystic ovary syndrome (PCOS) in humans, such as follicular growth arrest and decreased reproduction. researchgate.netnih.gov The model allows for detailed investigation into how androgens influence follicle development, sexual behavior, and gene expression. researchgate.netnih.gov The conserved nature of the hypothalamic-pituitary-gonadal (HPG) axis in zebrafish further strengthens its utility as a predictive model for mammalian responses to androgens. wiley.com Researchers can also study the impact of androgens on cardiac development, as exposure to testosterone has been shown to cause cardiac edema in zebrafish embryos through non-genomic pathways involving membrane receptors like GPRC6A. biologists.com
Organoid Models: Three-dimensional (3D) organoid cultures represent a significant leap forward from 2D cell lines. These self-organizing structures are grown from stem cells or patient-derived tissues and can replicate the cellular diversity and micro-architecture of an organ. researchgate.netmdpi.com Prostate cancer organoids, for instance, have been established as crucial models for studying androgen-driven diseases. bmbreports.org They retain the genomic characteristics of the primary tumor and can model different subtypes of prostate cancer, including androgen-sensitive and castration-resistant forms. nih.gov This allows for detailed investigation into the molecular mechanisms of androgen resistance. nih.gov Brain organoids are also being used to study sex-based differences in neurodevelopment, with research showing that androgens can increase the proliferation of cortical progenitors. researchgate.net Testicular organoids that produce testosterone and maintain undifferentiated germ cells are being developed, offering a platform for studying the effects of various compounds on testicular function in a controlled in vitro environment. oup.com
Advanced In Vitro Systems: Novel in vitro models are being developed to study specific aspects of testosterone ester pharmacology. For example, an artificial chylomicron model has been created to investigate the lymphatic uptake of lipophilic drugs like testosterone undecanoate. mdpi.com This is particularly relevant for orally administered testosterone esters, as it helps in understanding how they bypass first-pass metabolism in the liver, a key feature of their design. mdpi.com Other in vitro studies utilize specific cell lines, such as bone marrow-derived mesenchymal stem cells or human skeletal muscle cells, to examine the direct effects of testosterone esters on cellular proliferation and metabolism. balkanmedicaljournal.orgfrontiersin.org
| Non-Clinical Model | Key Features & Applications in Androgen Research | Relevant Findings/Potential for this compound Research | Citations |
|---|---|---|---|
| Zebrafish (Danio rerio) | Rapid development, genetic tractability, optical transparency. Used to model HPG axis function, reproductive disorders, and developmental effects of androgens. | Models of hyperandrogenism show PCOS-like symptoms. Allows for study of testosterone's effect on neurodevelopment, cardiac function, and reproductive behavior. | frontiersin.orgresearchgate.netnih.govwiley.combiologists.com |
| Organoids (Prostate, Brain, Testicular) | 3D structures that mimic organ-specific micro-architecture and cellular heterogeneity. Grown from patient-derived or stem cells. | Prostate organoids help elucidate mechanisms of androgen resistance. Brain organoids model sex differences in neurogenesis. Testicular organoids can produce testosterone. | researchgate.netbmbreports.orgnih.govresearchgate.netoup.com |
| Advanced In Vitro Models | Includes specialized cell cultures (e.g., mesenchymal stem cells) and artificial systems (e.g., artificial chylomicrons). | Allows for investigation of specific cellular responses (proliferation, differentiation) and pharmacokinetic processes like lymphatic uptake of testosterone esters. | mdpi.combalkanmedicaljournal.orgfrontiersin.org |
| Rodent Models (Rat) | Established mammalian models for studying systemic physiological and behavioral effects. | Used to evaluate toxicological profiles and effects of testosterone esters on accessory sex tissues, stress hormones, and neurotransmitter systems. | researchgate.netdiva-portal.orgunifi.it |
Integrative Omics Approaches in Understanding this compound Actions
To fully comprehend the biological impact of this compound, research is moving towards integrative "omics" approaches. These high-throughput methods—transcriptomics, proteomics, and metabolomics—provide a systems-level view of the molecular changes induced by androgen administration, offering insights far beyond single-gene or single-protein studies.
Transcriptomics: Transcriptomic analysis, which profiles the complete set of RNA transcripts in a cell or tissue, reveals how this compound modulates gene expression. Studies using testosterone propionate (B1217596) in rat models have identified hundreds of differentially expressed genes in the liver, primarily involved in lipid and glucose metabolism. frontiersin.org This highlights the liver as a key organ where testosterone and growth hormone signaling pathways interact. frontiersin.org Research on testosterone undecanoate has also pointed to its ability to upregulate the expression of specific genes, such as the chemokine CXCL10 mRNA. drugbank.com Comparing the transcriptomic signatures of different testosterone esters could elucidate the unique and overlapping genetic pathways they regulate.
Proteomics: Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. This approach is critical for identifying biomarkers of testosterone activity. In one study, researchers induced temporary testosterone depletion in healthy men and used mass spectrometry to analyze plasma proteins. elifesciences.orgreprounion.eu They identified several proteins, including 4-hydroxyphenylpyruvate dioxygenase (HPP_D) and insulin-like growth factor-binding protein 6 (IGFBP6), whose levels significantly changed with testosterone fluctuations, suggesting their potential as more accurate markers of androgen action than testosterone levels alone. elifesciences.org Proteomic analysis of sperm from men with testosterone deficiency has identified dozens of differentially expressed proteins related to sperm function and spermatogenesis, providing molecular clues into androgen-regulated fertility. researchgate.net In animal models, proteomics has been used to identify androgen-responsive proteins in meiotic cells, shedding light on how androgens regulate spermatogenesis via their action on Sertoli cells. plos.org
Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. It provides a functional readout of the physiological state of an organism in response to a stimulus like this compound administration. Non-targeted metabolomic profiling in postmenopausal women treated with testosterone undecanoate identified specific alterations in the serum metabolome, including changes in amino acids like cystine, lysine, and tyrosine, which correlated with changes in insulin (B600854) sensitivity. nih.gov In animal studies, metabolomic profiling of plasma and urine from pigs administered testosterone esters revealed distinct metabolic signatures that could discriminate treated from control animals long after the compound was administered, showcasing its potential for detecting illegal use. mdpi.com
| Omics Field | Objective | Key Findings in Testosterone Research | Potential for this compound | Citations |
|---|---|---|---|---|
| Transcriptomics | Analyze the complete set of RNA transcripts to understand gene expression changes. | Identified hundreds of differentially expressed genes in the liver related to lipid and glucose metabolism following testosterone administration. | To map the specific gene regulatory networks activated by this compound in target tissues like muscle, bone, and brain. | frontiersin.orgdrugbank.com |
| Proteomics | Study the entire complement of proteins to identify biomarkers and functional changes. | Discovered novel plasma protein markers (e.g., HPP_D, IGFBP6) of testosterone activity. Identified proteins crucial for spermatogenesis that are regulated by androgens. | To identify direct protein biomarkers of this compound efficacy and to understand its impact on the proteome of specific tissues. | elifesciences.orgreprounion.euresearchgate.netplos.org |
| Metabolomics | Profile all small-molecule metabolites to get a functional readout of physiological state. | Revealed hormone-specific changes in serum metabolites (amino acids, lipids) linked to insulin sensitivity and cardiovascular markers. | To create a detailed metabolic map of this compound's effects and identify metabolic signatures associated with its anabolic and androgenic actions. | nih.govmdpi.complos.org |
Application of Advanced Analytical Techniques in Metabolic Profiling
The precise detection and quantification of this compound and its metabolites are crucial for both research and clinical applications. Advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance, provide the sensitivity and specificity required for comprehensive metabolic profiling.
Mass Spectrometry (MS): Mass spectrometry-based methods are the gold standard for steroid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been extensively used for the quantitative determination of testosterone and its esters in various biological matrices, including hair. oup.comnih.gov GC-MS can distinguish between different esters and provide sensitive detection, with limits of quantitation for nandrolone (B1676933) decanoate reported in the picogram per milligram range in hair samples. oup.com It is also a key tool in anti-doping, often combined with isotope ratio mass spectrometry (GC-C-IRMS) to differentiate between endogenous and exogenous testosterone. wada-ama.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a preferred method for analyzing testosterone esters in serum or plasma because it often requires simpler sample preparation and avoids the derivatization steps needed for GC-MS. diva-portal.org It offers high sensitivity and specificity for the direct detection of intact esters like this compound, providing unequivocal proof of exogenous administration. diva-portal.orgresearchgate.net This technique has been validated for a wide range of testosterone esters and is instrumental in pharmacokinetic studies. diva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for the structural elucidation and quantification of compounds in a mixture.
¹H and ¹³C NMR: Both proton (¹H) and carbon-13 (¹³C) NMR are used to analyze formulations of anabolic steroids. mdpi.comunesp.br While the ¹H NMR profiles of different testosterone esters can be very similar due to the common steroid core, ¹³C NMR often provides more distinct and well-resolved signals, particularly from the ester moiety, allowing for clearer identification and quantification of compounds like this compound in a mixture without the need for chromatographic separation. mdpi.com Chemometric analysis of NMR data can further enhance the ability to distinguish between different formulations. mdpi.com
| Analytical Technique | Principle | Application in this compound Research | Advantages | Citations |
|---|---|---|---|---|
| GC-MS | Separates volatile compounds via gas chromatography, followed by ionization and mass analysis. | Quantitative analysis of testosterone esters and their metabolites in hair and urine. Used in doping control. | High sensitivity and established methodology for steroid analysis. | oup.comnih.govwada-ama.org |
| LC-MS/MS | Separates compounds via liquid chromatography, followed by tandem mass spectrometry for structural confirmation and quantification. | Direct detection and quantification of intact this compound in serum/plasma. Key for pharmacokinetic studies. | High specificity and sensitivity; simpler sample preparation compared to GC-MS for plasma samples. | mdpi.comdiva-portal.orgresearchgate.net |
| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. | Structural verification and quantification of this compound in pharmaceutical formulations. Can distinguish between different esters in a mixture. | Non-destructive; provides rich structural information without need for extensive separation. ¹³C NMR is highly specific for ester identification. | mdpi.comunesp.br |
Q & A
Q. What are the critical safety protocols for handling Testosterone Decanoate in laboratory settings?
this compound is classified under GHS08 as a suspected carcinogen (H351) and reproductive toxicant (H361). Key protocols include:
- Use of PPE (gloves, lab coats, eye protection) to prevent skin/eye contact .
- Ventilation : Conduct experiments in well-ventilated areas or fume hoods to avoid inhalation of aerosols .
- Storage : Store in tightly sealed containers at room temperature, away from incompatible materials .
- Waste disposal : Follow local regulations for hazardous waste; avoid environmental release via drains or soil .
Q. How does the decanoate ester influence this compound’s pharmacokinetics in preclinical models?
The decanoate ester extends the hormone’s half-life to ~20 days due to slow hydrolysis in vivo. Methodological considerations include:
- Dosing frequency : Intramuscular injections in rodent models should be spaced 2–3 weeks apart to mimic sustained release .
- Bioavailability monitoring : Use LC-MS to measure serum testosterone levels over time, accounting for ester cleavage kinetics .
Q. What analytical techniques are recommended for quantifying this compound purity in synthesized batches?
- HPLC : Employ reverse-phase chromatography with UV detection (λ ≈ 240 nm) for assessing purity (>97%) and identifying degradation products .
- Mass spectrometry : Confirm molecular identity using exact mass (442.3447 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data on this compound’s hepatotoxicity be resolved in mechanistic studies?
Discrepancies may arise from model-specific factors (e.g., species, dosing regimens). Mitigation strategies include:
Q. What molecular mechanisms link this compound to blood-testis barrier (BTB) disruption?
Studies on analogous steroids (e.g., Nandrolone Decanoate) suggest:
- Tight junction modulation : Downregulation of TJP1 (ZO-1) via MMP-2/9 activation, leading to BTB permeability .
- Experimental validation : Use immunofluorescence and qPCR to map BTB protein localization and gene expression in treated rodent testes .
Q. How do ester molecular weight and structure affect this compound’s release kinetics in depot formulations?
- Ester comparison : Decanoate (C10 chain) reduces free testosterone to ~30% vs. propionate (C3 chain, ~60%), requiring longer intervals between administrations .
- In silico modeling : Apply PK/PD simulations (e.g., Compartmental Modeling) to optimize ester selection for target release profiles .
Q. What advanced electrochemical methods enable ultrasensitive detection of this compound in biological matrices?
- Nanomaterial-based sensors : Carbon nanotube electrodes with molecularly imprinted polymers (MIPs) achieve detection limits <1 nM via differential pulse voltammetry (DPV) .
- Chemometric resolution : Use parallel factor analysis (PARAFAC) to deconvolve overlapping signals from co-administered steroids .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
